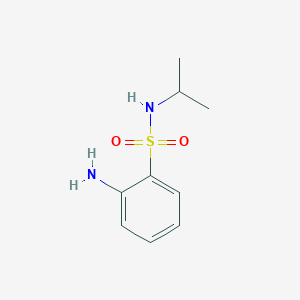

2-Amino-N-isopropylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588425 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761435-31-8 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-Amino-N-isopropylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The guide details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Synthesis Pathway Overview

The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with the sulfonamidation of 2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro functional group.

The logical relationship of this synthesis pathway is illustrated below:

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-N-isopropylbenzenesulfonamide. The information is presented in a structured format to facilitate its use in research, drug development, and scientific documentation. All quantitative data is summarized in clear tables, and detailed experimental protocols for key physicochemical determinations are provided.

Core Physicochemical Properties

This compound, a member of the sulfonamide class of compounds, possesses a unique set of physicochemical characteristics that are critical for its behavior in biological and chemical systems. Understanding these properties is fundamental for applications in medicinal chemistry and materials science.

Table 1: Key Physicochemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 761435-31-8 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 214.29 g/mol | [1][2] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N | |

| InChI Key | FWQYJOPJMIEKHZ-UHFFFAOYSA-N |

Table 2: Tabulated Physicochemical Data for this compound

| Property | Value | Remarks | Source |

| Melting Point | Data not available | ||

| Boiling Point | 355.7 °C at 760 mmHg | Predicted | |

| Density | 1.077 g/cm³ | Predicted | |

| Solubility | Data not available | ||

| pKa | Data not available | ||

| logP | Data not available | ||

| Flash Point | 168.9 °C | Predicted |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of sulfonamides are outlined below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[3][4]

Solubility Determination

The solubility of a compound in a particular solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6][7]

pKa Determination

The acid dissociation constant (pKa) can be determined by monitoring changes in a physical property (e.g., UV absorbance or chromatographic retention) as a function of pH.

Protocol using LC-UV:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of the compound is prepared in a suitable solvent.

-

The compound is analyzed by reverse-phase liquid chromatography (RP-LC) using the prepared buffer solutions as the aqueous component of the mobile phase.

-

The retention time of the compound is recorded at each pH.

-

Alternatively, the UV-Vis absorbance spectrum of the compound can be measured in each buffer solution.

-

The pKa is determined by plotting the retention factor or absorbance at a specific wavelength against the pH and fitting the data to the appropriate sigmoidal curve.[2][8][9][10]

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by chromatographic methods.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in either water or 1-octanol.

-

Equal volumes of the solution and the other immiscible solvent (1-octanol or water, respectively) are placed in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12][13][14][15]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. davjalandhar.com [davjalandhar.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

2-Amino-N-isopropylbenzenesulfonamide CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzenesulfonamide, a key chemical intermediate with significant potential in therapeutic development. This document details its chemical properties, supplier information, and explores its role in the synthesis of targeted therapeutic agents.

Chemical Identity and Properties

This compound is an organic compound featuring a sulfonamide group attached to an aniline core. Its structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 761435-31-8 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂S | [3] |

| Molecular Weight | 214.29 g/mol | [3] |

| IUPAC Name | 2-amino-N-(propan-2-yl)benzenesulfonamide | |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N | |

| InChI Key | NIUZLEBXTLRCKA-UHFFFAOYSA-N | [3] |

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers can procure this intermediate for laboratory and development purposes.

Table 2: Sourcing Information

| Supplier | Location | Additional Information |

| BLD Pharm | Global | Offers various quantities for research and development.[4] |

| ChemicalBook | Global | Provides product information and supplier listings.[2] |

| Toronto Research Chemicals | Canada | |

| Santa Cruz Biotechnology | USA | |

| A2B Chem | USA | |

| BOC Sciences | USA |

Synthesis and Characterization

General Synthetic Approach

The synthesis would likely involve the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Workflow: Hypothetical Synthesis

Caption: Hypothetical two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted chemical shifts and characteristic vibrational frequencies based on the analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 6.6 | m | 4H | Aromatic protons |

| ~ 4.8 | br s | 2H | -NH₂ |

| ~ 4.6 | br s | 1H | -SO₂NH- |

| ~ 3.6 | septet | 1H | -CH(CH₃)₂ |

| ~ 1.2 | d | 6H | -CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-NH₂ |

| ~ 133 | C-SO₂ |

| ~ 132 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 118 | Ar-CH |

| ~ 116 | Ar-CH |

| ~ 46 | -CH(CH₃)₂ |

| ~ 23 | -CH(CH₃)₂ |

Table 5: Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine and sulfonamide) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Aliphatic C-H stretching |

| ~ 1620 | N-H bending |

| 1350 - 1300 | Asymmetric SO₂ stretching |

| 1170 - 1140 | Symmetric SO₂ stretching |

Table 6: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 214.08 | [M]⁺ (Molecular Ion) |

| 199.05 | [M - CH₃]⁺ |

| 156.03 | [M - C₃H₇N]⁺ |

| 106.04 | [C₆H₄NH₂S]⁺ |

| 92.05 | [C₆H₆N]⁺ |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its chemical structure is particularly amenable to modifications for creating targeted enzyme inhibitors.

Enzyme Inhibition Strategies

This intermediate is being explored for its utility in developing inhibitors for key enzymes implicated in disease progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]

-

CDK2 Inhibitors: CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Derivatives of this compound are under investigation for their potential to selectively block CDK2 activity, thereby preventing the proliferation of cancer cells.[1]

-

DPP IV Inhibitors: DPP IV inhibitors are an established class of drugs for the management of type 2 diabetes. The structural scaffold of this compound provides a foundation for the synthesis of novel DPP IV inhibitors with enhanced binding affinity and selectivity.[1]

Logical Relationship: From Intermediate to Therapeutic Application

Caption: Role of this compound in drug development.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mechanism of action for the compound 2-Amino-N-isopropylbenzenesulfonamide. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from the broader class of sulfonamides to propose a likely primary mechanism and potential secondary activities. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound, offering predicted pathways, illustrative quantitative data, and comprehensive experimental protocols to guide future investigations.

Introduction

This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents with a history of significant therapeutic impact.[1][][3] The core structure of sulfonamides allows for diverse chemical modifications, leading to a wide range of biological activities.[4] While many sulfonamides are known for their antibacterial properties, derivatives have also been developed as anti-inflammatory agents, diuretics, and anticonvulsants.[1][4] This guide will focus on the predicted primary mechanism of action of this compound as an antibacterial agent and explore potential secondary mechanisms based on its structural characteristics.

Predicted Primary Mechanism of Action: Inhibition of Folic Acid Synthesis

The most well-established mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[][3] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for antimicrobial therapy.[3] Humans, in contrast, obtain folic acid from their diet, so this pathway is absent, providing a basis for the selective toxicity of sulfonamides.[]

The Folic Acid Synthesis Pathway

The bacterial synthesis of folic acid begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Dihydropteroate is subsequently converted to dihydrofolic acid and then to tetrahydrofolic acid, the biologically active form. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[]

Competitive Inhibition of DHPS

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[5] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication, a bacteriostatic effect.[1][]

dot

Caption: Predicted inhibition of the bacterial folic acid synthesis pathway.

Potential Secondary Mechanisms of Action

While the primary predicted mechanism is antibacterial, the structural diversity of sulfonamides suggests that this compound could exhibit other biological activities.

Anti-inflammatory Activity via COX-2 Inhibition

Certain sulfonamide derivatives, such as celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] It is plausible that this compound could also exhibit anti-inflammatory properties through a similar mechanism.

Cardiovascular Effects

Some studies on benzenesulfonamide derivatives have indicated potential effects on the cardiovascular system, including alterations in perfusion pressure and coronary resistance, possibly through interactions with calcium channels.[6]

Illustrative Quantitative Data

The following table presents hypothetical quantitative data that could be expected from in vitro assays investigating the predicted mechanisms of action of this compound. These values are for illustrative purposes only and would need to be determined experimentally.

| Target | Assay Type | Parameter | Predicted Value | Reference Compound | Reference Value |

| Dihydropteroate Synthase (DHPS) | Enzyme Inhibition | IC₅₀ | 5 µM | Sulfamethoxazole | 10 µM |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC₅₀ | 50 µM | Celecoxib | 0.1 µM |

| L-type Calcium Channel | Radioligand Binding | Kᵢ | > 100 µM | Nifedipine | 0.01 µM |

Detailed Experimental Protocols

To validate the predicted mechanisms of action, a series of in vitro and in vivo experiments would be required.

DHPS Inhibition Assay

Objective: To determine the inhibitory activity of this compound against bacterial dihydropteroate synthase.

Methodology:

-

Enzyme Source: Recombinant DHPS from Escherichia coli is expressed and purified.

-

Assay Principle: The assay measures the enzymatic conversion of PABA to dihydropteroate.

-

Procedure:

-

A reaction mixture is prepared containing buffer, magnesium chloride, ATP, and PABA.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of purified DHPS.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the amount of product formed is quantified using a colorimetric or fluorometric method.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

COX-2 Inhibition Assay

Objective: To assess the selective inhibitory effect of this compound on COX-2.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2.

-

Procedure:

-

Separate reaction mixtures for COX-1 and COX-2 are prepared.

-

Varying concentrations of this compound are added.

-

The reaction is initiated by the addition of arachidonic acid.

-

The amount of prostaglandin produced is measured using an enzyme immunoassay (EIA).

-

-

Data Analysis: IC₅₀ values for both COX-1 and COX-2 are determined to assess the compound's selectivity.

dot

Caption: A typical workflow for characterizing a compound's mechanism of action.

Conclusion

Based on its core sulfonamide structure, the primary mechanism of action for this compound is predicted to be the competitive inhibition of bacterial dihydropteroate synthase, leading to a bacteriostatic effect. However, the potential for other biological activities, such as anti-inflammatory or cardiovascular effects, should not be overlooked and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted mechanisms. Future research will be crucial to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

A Technical Guide to the Structural Analysis and Characterization of 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Amino-N-isopropylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. As an intermediate in the development of targeted therapeutics, understanding its chemical properties, synthesis, and spectral characteristics is paramount. This document details the predicted and expected analytical data, outlines experimental protocols for its characterization, and explores its potential biological significance, particularly as a scaffold for enzyme inhibitors.

Introduction

This compound (CAS No. 761435-31-8) belongs to the sulfonamide class of compounds, a cornerstone pharmacophore in drug discovery. The unique chemical properties of the sulfonamide group have led to the development of a wide array of therapeutic agents. This compound is of particular interest as a molecular building block for the synthesis of targeted inhibitors for enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1] Inhibition of these enzymes is a key strategy in the development of therapies for cancer and type 2 diabetes, respectively.[1]

This guide presents a detailed summary of the structural and chemical properties of this compound, including predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with an amino group and an N-isopropylsulfonamide group at positions 2 and 1, respectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.29 g/mol |

| CAS Number | 761435-31-8 |

| Appearance | Predicted: White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

Synthesis

Proposed Synthetic Pathway

References

Spectroscopic Analysis of 2-Amino-N-isopropylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Amino-N-isopropylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound. These predictions are derived from the known spectral data of related structures, including 2-aminobenzenesulfonamide and N-isopropyl-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | dd | 1H | Aromatic H (position 6) |

| ~ 7.2 - 7.0 | m | 1H | Aromatic H (position 4) |

| ~ 6.8 - 6.6 | m | 2H | Aromatic H (positions 3 & 5) |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

| ~ 4.8 - 5.2 | d | 1H | -SO₂NH- |

| ~ 3.4 - 3.2 | septet | 1H | -CH(CH₃)₂ |

| ~ 1.1 - 1.0 | d | 6H | -CH(CH₃)₂ |

Note: The chemical shifts of amine (-NH₂) and sulfonamide (-SO₂NH-) protons are concentration and temperature dependent and may appear as broad singlets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 146 | Aromatic C-NH₂ (position 2) |

| ~ 134 - 132 | Aromatic C (position 4) |

| ~ 130 - 128 | Aromatic C-SO₂ (position 1) |

| ~ 120 - 118 | Aromatic C (position 6) |

| ~ 118 - 116 | Aromatic C (position 5) |

| ~ 116 - 114 | Aromatic C (position 3) |

| ~ 49 - 47 | -CH(CH₃)₂ |

| ~ 24 - 22 | -CH(CH₃)₂ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 172 | [M - C₃H₆]⁺ |

| 156 | [M - C₃H₇N]⁺ or [H₂NC₆H₄SO₂]⁺ |

| 92 | [H₂NC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further, dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation (using Electrospray Ionization - ESI):

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition Mode: Full scan mode to detect the molecular ion and fragmentation patterns.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 5-10 L/min at 300-350 °C).

-

Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and aid in structural elucidation.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Compare the observed fragmentation with the predicted patterns for sulfonamides.

-

Visualizations

The following diagrams illustrate the workflow for the analytical characterization and data integration for this compound.

In Silico Docking of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies on benzenesulfonamide derivatives. While specific research on the molecular docking of 2-Amino-N-isopropylbenzenesulfonamide is not extensively available in the public domain, this document outlines a robust framework based on established protocols for structurally related sulfonamides. The information presented herein is intended to serve as a detailed reference for researchers, scientists, and drug development professionals engaged in the computational assessment of this important class of molecules.

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes, notably carbonic anhydrases.[1][2][3] Molecular docking serves as a critical computational tool to predict the binding orientation and affinity of these compounds with their protein targets, thereby guiding the rational design of novel and more potent drug candidates.[4][5]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following section details a generalized yet comprehensive protocol for the in silico molecular docking of benzenesulfonamide derivatives. This methodology is a synthesis of common procedures reported in peer-reviewed literature.[4][5][6]

Preparation of the Target Protein (Receptor)

Successful molecular docking begins with the accurate preparation of the target protein's three-dimensional structure.

-

Structure Retrieval: The 3D crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

Initial Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are generally removed from the PDB file. This step ensures that the docking simulation is not influenced by non-target entities.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues. This is a critical step as electrostatic interactions play a significant role in ligand binding.

-

Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and to achieve a more stable conformation.[7]

Preparation of the Ligand

The ligand, in this case, a benzenesulfonamide derivative, must also be prepared for the docking simulation.

-

2D to 3D Conversion: The two-dimensional chemical structure of the ligand is drawn using a chemical drawing tool and then converted into a three-dimensional structure.

-

Energy Minimization: Similar to the protein, the ligand's geometry is optimized through energy minimization, often using a force field like MMFF94.[6]

-

Charge Assignment: Partial charges are assigned to the atoms of the ligand, which is crucial for calculating the electrostatic interactions with the protein.

Molecular Docking Simulation

With both the protein and ligand prepared, the docking simulation can be performed.

-

Defining the Binding Site: A docking grid is established around the active site of the protein. The location of the active site can be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.[6]

-

Conformational Sampling: The docking algorithm systematically explores a wide range of possible conformations and orientations of the ligand within the defined binding site.

-

Scoring and Ranking: The generated poses of the ligand are evaluated and ranked using a scoring function. This function estimates the binding affinity, often expressed as a binding energy in kcal/mol. The pose with the most favorable score is considered the most probable binding mode.[6]

Post-Docking Analysis

The final step involves a thorough analysis of the docking results.

-

Interaction Analysis: The interactions between the top-ranked ligand pose and the protein's active site residues are examined. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

-

Comparative Analysis: The docking results are often compared with those of a known inhibitor or the natural substrate of the protein to validate the docking protocol and to gain insights into the ligand's potential efficacy.

Data Presentation: Docking Results of Benzenesulfonamide Derivatives

The following table summarizes representative quantitative data from in silico docking studies of various benzenesulfonamide derivatives against different protein targets. This data is provided to illustrate the typical range of docking scores and binding energies observed for this class of compounds.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

| Benzenesulfonamide-Triazole Derivatives | Carbonic Anhydrase I | -5.13 | Not Reported | [2] |

| Benzenesulfonamide-Triazole Derivatives | Carbonic Anhydrase II | -5.32 | Not Reported | [2] |

| Cyclic Sulfonamide Derivatives | SARS-CoV-2 3CLpro | 5.11 - 6.01 (Total Score) | Not Reported | [8] |

| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -7.47 | -46.238 | [4] |

| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -7.17 | -44.476 | [4] |

| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -6.63 | -45.99 | [4] |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, provide visual representations of key processes and concepts in in silico docking studies.

Caption: A generalized workflow for in silico molecular docking studies.

Caption: General structure of benzenesulfonamide derivatives.

References

- 1. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. rjb.ro [rjb.ro]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary cytotoxicity screening of 2-Amino-N-isopropylbenzenesulfonamide

Preliminary Cytotoxicity Screening of Sulfonamides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. While renowned for their antimicrobial properties, emerging research has highlighted their potential as anticancer agents.[1][2] The proposed mechanisms for their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of sulfonamide compounds, using Sulfamethoxazole as a model. It covers essential experimental protocols, data presentation, and an overview of a key signaling pathway involved in sulfonamide-induced cell death.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various sulfonamide derivatives against several human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability.

| Compound | Cell Line | IC50 (µM) | Reference |

| Sulfonamide Derivative 8b | MDA-MB-231 | 4.62 ± 0.13 | [3][4] |

| Sulfonamide Derivative 8b | HeLa | 7.2 ± 1.12 | [3][4] |

| Sulfonamide Derivative 8b | MCF-7 | 7.13 ± 0.13 | [3][4] |

| Sulfonamide Derivative 8a | Various | 10.91 - 19.22 | [3] |

| Unspecified Sulfonamides | MDA-MB-468 | < 30 | [1] |

| Unspecified Sulfonamides | MCF-7 | < 128 | [1] |

| Unspecified Sulfonamides | HeLa | < 360 | [1] |

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) in a suitable medium, such as RPMI-1640 supplemented with fetal calf serum and antibiotics. Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][5]

-

Compound Treatment: Prepare a series of logarithmic dilutions of the test sulfonamide compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the compound. Incubate the plates for a specified period, typically 72 hours.[1][5]

-

MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7][8]

-

Incubation: Incubate the microplate for an additional 2 to 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[8] During this time, viable cells will metabolize the MTT into formazan crystals.[5]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][9] The plate can be left overnight in the incubator to ensure complete solubilization.[7]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[10]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.[11]

-

Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves combining an assay buffer and a substrate mix.[11][12]

-

Reaction Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10][12]

-

Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background absorbance from the instrument.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of the spontaneous and maximum release controls.

Visualizations

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

Caption: Step-by-step workflow of the MTT cell viability assay.

Caption: Procedural flow for the LDH cytotoxicity assay.

Caption: Simplified intrinsic apoptotic pathway potentially modulated by sulfonamides.

Signaling Pathways in Sulfonamide-Induced Cytotoxicity

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[13] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[14]

Studies on Sulfamethoxazole suggest that its anticancer effects may be mediated through the induction of apoptosis.[2] This involves the modulation of key signaling molecules. For instance, Sulfamethoxazole, particularly in combination with quercetin, has been shown to upregulate the expression of caspase-3, a key executioner caspase, while downregulating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[13] Activated caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[13] The inhibition of pro-survival signals like NF-κB, coupled with the activation of the caspase cascade, represents a plausible mechanism for the cytotoxic effects of certain sulfonamides.

Conclusion

While the cytotoxic profile of 2-Amino-N-isopropylbenzenesulfonamide remains to be elucidated, the methodologies and pathways described in this guide provide a robust framework for its preliminary screening. The use of established in vitro assays such as the MTT and LDH assays allows for the quantitative assessment of cytotoxicity against various cancer cell lines. Furthermore, understanding the potential modulation of apoptotic signaling pathways, as demonstrated with Sulfamethoxazole, offers valuable insights into the mechanisms of action of novel sulfonamide-based compounds. Further investigations are warranted to explore the full therapeutic potential of this chemical class in oncology.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effects of the combination of Sulfamethoxazole and Quercetin via caspase3 and NFkB gene regulation: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. atcc.org [atcc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiologics.com [cellbiologics.com]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and Historical Context of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of sulfonamide derivatives, the first class of synthetic antimicrobial agents that revolutionized medicine. We delve into the historical context of their development, the pivotal experiments that unveiled their therapeutic potential, and the fundamental scientific principles that underpin their mechanism of action. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visual representations of key biological pathways and historical workflows.

The Historical Prelude to a Medical Revolution

The early 20th century was a time of significant advances in chemistry and medicine, yet infectious diseases remained a leading cause of mortality. The prevailing antimicrobial therapies were largely limited to topical antiseptics and a few specific treatments like quinine for malaria. The quest for "magic bullets" – chemical agents that could selectively target pathogens within the human body without causing harm to the host – was a central theme in medicinal chemistry, championed by scientists like Paul Ehrlich.

It was within this scientific landscape that the German bacteriologist and pathologist Gerhard Domagk, working at the I. G. Farbenindustrie, embarked on a systematic investigation of synthetic dyes for their potential antibacterial properties. This research was rooted in the observation that certain dyes exhibited selective staining of bacterial cells, suggesting a potential for targeted toxicity.

In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Joseph Klarer, named Prontosil rubrum, demonstrated remarkable curative effects in mice infected with lethal doses of Streptococcus pyogenes.[1][2] Domagk's meticulous animal experiments revealed that while Prontosil was inactive in vitro, it possessed potent antibacterial activity in vivo.[3][4] This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the sulfonamide era.[5][6]

A pivotal moment in the history of sulfonamides came in 1935 when researchers at the Pasteur Institute in France, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[7] They demonstrated that upon administration, Prontosil is metabolized in the body to release the active antimicrobial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[7] Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not patentable as a new chemical entity, which led to a rapid proliferation of research and development of numerous sulfonamide derivatives worldwide.[8]

The Scientific Foundation: Mechanism of Action

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[8][9] Folic acid, in its reduced form as tetrahydrofolate, is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Bacteria must synthesize their own folic acid, as they are unable to utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an ideal target for selective toxicity.[8]

Sulfonamides exert their bacteriostatic effect by competing with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the folic acid pathway. By binding to DHPS, sulfonamides block the synthesis of dihydrofolic acid, leading to a depletion of tetrahydrofolate and subsequent inhibition of bacterial growth and replication.

Quantitative Data on Early Sulfonamide Derivatives

The discovery of sulfanilamide spurred the synthesis and evaluation of thousands of derivatives in the quest for improved efficacy, broader spectrum of activity, and reduced toxicity. The following tables summarize key quantitative data for some of the early and historically significant sulfonamide derivatives.

Table 1: In Vitro Antibacterial Activity of Early Sulfonamide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Sulfonamide Derivative | Streptococcus pyogenes | Staphylococcus aureus | Escherichia coli |

| Sulfanilamide | 100 - 200 | >256 | 1000 - 5000 |

| Sulfapyridine | 25 - 50 | 100 - 200 | 500 - 1000 |

| Sulfathiazole | 5 - 10 | 10 - 25 | 100 - 250 |

| Sulfadiazine | 1 - 5 | 5 - 10 | 50 - 100 |

Note: MIC values are approximate and varied in early studies depending on the specific strains and testing methodologies used. Data is compiled from various historical sources for comparative purposes.

Table 2: Pharmacokinetic Properties of Early Sulfonamide Derivatives in Humans

| Sulfonamide Derivative | Absorption | Protein Binding (%) | Half-life (hours) |

| Sulfanilamide | Rapid | ~20 | 7 |

| Sulfapyridine | Slower, variable | ~50 | 12 |

| Sulfathiazole | Rapid | ~70 | 3 |

| Sulfadiazine | Good | ~55 | 17 |

Note: Pharmacokinetic parameters can vary based on individual patient factors and formulation.[10]

Key Experimental Protocols

The validation of sulfonamides as effective chemotherapeutic agents relied on rigorous experimental work. Below are outlines of the key experimental protocols that were instrumental in their discovery and development.

Domagk's In Vivo Mouse Protection Test (ca. 1932)

This protocol describes the foundational experiment that demonstrated the in vivo efficacy of Prontosil.

Objective: To determine the protective effect of Prontosil against a lethal bacterial infection in a mouse model.

Materials:

-

Healthy mice of a consistent strain and weight.

-

A virulent culture of Streptococcus pyogenes, isolated from a human patient.

-

Prontosil rubrum solution for injection or oral administration.

-

Sterile saline solution (control).

-

Syringes and needles for injection.

Methodology:

-

Infection: A lethal dose of S. pyogenes culture was administered to a group of mice, typically via intraperitoneal injection. The lethal dose was predetermined through prior titration experiments.[4][6]

-

Treatment: The infected mice were divided into two groups:

-

Treatment Group: Received a dose of Prontosil solution, administered either subcutaneously or orally via a stomach tube, shortly after infection.[4]

-

Control Group: Received an equivalent volume of sterile saline solution.

-

-

Observation: The mice were observed over a period of several days, and mortality rates in both groups were recorded.

-

Endpoint: The primary endpoint was survival. A significant difference in survival between the Prontosil-treated group and the control group indicated the therapeutic efficacy of the compound.

Expected Results: In Domagk's original experiments, the majority of the untreated control mice succumbed to the infection, while a significant proportion of the Prontosil-treated mice survived.[4][6]

In Vitro Sulfonamide Susceptibility Testing (Broth Dilution Method - adapted from historical context)

This protocol outlines a method that would have been used to determine the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives against various bacteria.

Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Pure cultures of test bacteria (e.g., S. pyogenes, S. aureus, E. coli).

-

Sterile nutrient broth.

-

Stock solutions of sulfonamide derivatives of known concentrations.

-

Sterile test tubes and pipettes.

-

Incubator.

Methodology:

-

Serial Dilution: A series of test tubes containing nutrient broth were prepared. The sulfonamide stock solution was serially diluted across the tubes to create a range of decreasing concentrations.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing only broth and the bacterial inoculum (no sulfonamide) was also prepared.

-

Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

-

Observation: After incubation, the tubes were visually inspected for turbidity, which indicates bacterial growth.

-

MIC Determination: The MIC was recorded as the lowest concentration of the sulfonamide derivative in which no visible growth (turbidity) was observed.

The Evolution and Legacy of Sulfonamide Derivatives

The discovery that sulfanilamide was the active moiety of Prontosil unleashed a torrent of medicinal chemistry research. The core structure of sulfanilamide, a para-aminobenzenesulfonamide, provided a versatile scaffold for chemical modification. By substituting various functional groups on the sulfonamide nitrogen (N1), chemists were able to synthesize a vast array of derivatives with improved properties.

This rapid development led to the introduction of more potent and less toxic sulfonamides, such as sulfapyridine, sulfathiazole, and sulfadiazine, which became mainstays in the treatment of various bacterial infections, including pneumonia, meningitis, and urinary tract infections.[7] The widespread use of sulfonamides during World War II is credited with saving countless lives from wound infections and other bacterial diseases.[11]

The success of sulfonamides not only provided the first effective systemic treatments for bacterial infections but also laid the groundwork for the modern era of antimicrobial drug discovery. The principles of structure-activity relationships, the importance of in vivo testing, and the concept of competitive inhibition were all solidified through the study of these groundbreaking compounds. Although the advent of penicillin and other antibiotics in the 1940s and beyond led to a decline in the use of sulfonamides for many infections, they remain an important class of antimicrobial agents, often used in combination with other drugs, and their discovery stands as a monumental achievement in the history of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]

- 5. researchopenworld.com [researchopenworld.com]

- 6. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. prezi.com [prezi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-N-isopropylbenzenesulfonamide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on the general properties of sulfonamides as a class of compounds. Specific quantitative solubility and stability data for 2-Amino-N-isopropylbenzenesulfonamide were not found in publicly available literature. The experimental protocols and data tables provided herein are intended to serve as a template and guide for researchers to conduct their own specific investigations on this compound.

Introduction

This compound is a chemical compound within the sulfonamide class. The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, bioavailability, and shelf-life. This guide outlines the key considerations and experimental approaches for determining the solubility and stability of this compound in common solvents, drawing upon established methodologies for sulfonamides and APIs in general.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. For pharmaceutical development, understanding the solubility in various solvents is crucial for designing appropriate formulations and delivery systems.

Factors Influencing Solubility of Sulfonamides

The solubility of sulfonamides can be influenced by several factors, including:

-

pH of the solvent: The amino group and the sulfonamide group can ionize depending on the pH, which significantly affects solubility.

-

Solvent polarity: The choice of solvent, ranging from polar (e.g., water, ethanol) to non-polar (e.g., hexane), will impact the solubility based on the principle of "like dissolves like."

-

Temperature: Generally, solubility increases with temperature, although exceptions exist.

-

Crystal form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Common Solvents for Solubility Studies

A range of solvents should be investigated to establish a comprehensive solubility profile. These typically include:

-

Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8)

-

Water

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

-

Chlorinated solvents (e.g., dichloromethane)

-

Ethers (e.g., diethyl ether)

-

Hydrocarbons (e.g., hexane)

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Centrifuge or filter the suspension to separate the saturated solution from the excess solid. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Data Presentation: Solubility of this compound

The following table serves as a template for presenting experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method |

| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| pH 2.0 Buffer | 25 | Data to be determined | Data to be determined | HPLC-UV |

| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

Stability Assessment

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is used to establish a re-test period or shelf life and recommend storage conditions.

Degradation Pathways of Sulfonamides

Sulfonamides can undergo various degradation reactions. The primary pathways for both chemical and biological degradation often involve the modification of the amino (N1H2-) moiety and the destruction of the sulfonamide bridge (-SO2-N11H-).[2] Common chemical degradation mechanisms include:

-

Hydrolysis: Cleavage of the S-N bond in the sulfonamide bridge can occur, especially at extreme pH values.[2]

-

Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.[2]

-

Photolysis: Exposure to light can induce degradation.

-

Isomerization: Rearrangement of the molecular structure can occur under certain conditions.[2]

Experimental Protocol for Stability Testing

A comprehensive stability study involves both forced degradation (stress testing) and long-term stability studies under controlled storage conditions.[1][3]

Forced Degradation (Stress Testing):

Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[]

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and store at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated testing temperature).[1][3]

-

Photostability: Expose the solid compound and its solution to light sources as per ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Long-Term Stability Studies:

Long-term studies are conducted to evaluate the stability of the API under recommended storage conditions.[5]

-

Storage Conditions: Store the API in controlled environmental chambers at specified long-term and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[1]

-

Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies, and at 0, 3, and 6 months for accelerated studies.[5]

-

Parameters to be Tested: The testing should cover physical, chemical, and microbiological attributes as appropriate, such as appearance, assay, purity (degradation products), and water content.[1][3]

Data Presentation: Stability of this compound

The following table can be used to summarize the results from a long-term stability study.

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined | Data to be determined |

| Individual Impurity (%) | ≤ 0.2 | < 0.1 | Data to be determined | Data to be determined | Data to be determined |

| Total Impurities (%) | ≤ 1.0 | 0.15 | Data to be determined | Data to be determined | Data to be determined |

| Water Content (%) | ≤ 0.5 | 0.2 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Amino-N-isopropylbenzenesulfonamide in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide compound. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of sulfonamides and benzenesulfonamide derivatives has been shown to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] These effects are often attributed to their ability to interfere with various cellular signaling pathways.[3][4]

These application notes provide a generalized protocol for the use of this compound in cell culture, based on the known properties of related sulfonamide compounds. Researchers should treat this as a starting point and optimize the protocols for their specific cell lines and experimental questions.

Product Information

| Product Name | This compound |

| Appearance | White to off-white powder |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.29 g/mol [5] |

| CAS Number | 761435-31-8[3] |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Protect from light. |

Biological Context: Potential Mechanisms of Action of Sulfonamide Derivatives

Sulfonamide derivatives have been reported to exert their effects through various mechanisms, which may serve as a guide for investigating the activity of this compound.

-

Enzyme Inhibition: Many sulfonamides act as competitive inhibitors of enzymes. For instance, antibacterial sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] In mammalian cells, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, cyclooxygenase-2 (COX-2), and various kinases.[2]

-

Modulation of Signaling Pathways: Research on related compounds suggests potential involvement in key cellular signaling pathways.

-

VEGFR-2 Inhibition: Some sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3]

-

MAPK Pathway: Studies have shown that certain sulfonamide analogues can modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another critical stress-activated pathway, has also been implicated in the mechanism of action of some sulfonamide compounds, leading to cell cycle arrest.[4]

-

Potential Signaling Pathway of Sulfonamide Derivatives

Caption: Potential signaling pathways modulated by sulfonamide derivatives.

Experimental Protocols

Important: The following protocols are generalized. Optimal conditions (e.g., cell density, compound concentration, and incubation time) must be determined empirically for each cell line and experimental setup.

Reagent Preparation

1. Preparation of Stock Solution:

-

To prepare a 10 mM stock solution of this compound, dissolve 2.14 mg of the compound in 1 mL of sterile DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

2. Preparation of Working Solutions:

-

Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.

-

It is recommended to perform a serial dilution to test a range of concentrations.

-

Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Data Presentation

The following tables present representative data from studies on other sulfonamide derivatives to illustrate how results can be structured. These values are not specific to this compound and should be used for illustrative purposes only.

Table 1: Representative Cytotoxicity of Sulfonamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Sulfonamide Analogue 5b | Caki-1 (Renal) | MTT | 0.02 | [4] |

| Sulfonamide Analogue 25 | MCF-7 (Breast) | MTT | 0.66 | [3] |

| Sulfonamide Analogue 27 | MCF-7 (Breast) | MTT | 1.06 | [3] |

| Benzenesulfonamide Derivative 8 | MDA-MB-231 (Breast) | MTT | <10 | [6] |

| Benzenesulfonamide Derivative 16 | MDA-MB-231 (Breast) | MTT | <10 | [6] |

Table 2: Representative Enzyme Inhibition by Sulfonamide Derivatives

| Compound | Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |

| Sulfonamide Analogue 23 | EGFRT790M | Kinase Assay | <0.24 | [3] |

| 2-aminothiazole derivative 36 | Jack bean urease | Enzyme Assay | 14.06 | [7] |

| 2-aminothiazole derivative 20 | α-glucosidase | Enzyme Assay | 20.34 | [7] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound precipitation in media | Poor solubility. | Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains low. Briefly warm the stock solution before dilution. |

| High background in assays | Compound interferes with assay reagents. | Run a control with the compound in cell-free media to check for direct interaction with assay components. |

| Inconsistent results | Cell passage number, cell density, or compound degradation. | Use cells within a consistent passage number range. Ensure uniform cell seeding. Prepare fresh working solutions of the compound for each experiment. |

| High cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Test the tolerance of your specific cell line to DMSO. |

Concluding Remarks

This compound belongs to a class of compounds with diverse and significant biological activities. The provided protocols offer a foundational framework for researchers to begin exploring its potential effects in a cell culture setting. Due to the limited specific data on this compound, careful experimental design, including dose-response and time-course studies, is crucial to accurately determine its biological profile. Investigation into its effects on the signaling pathways known to be modulated by other sulfonamides would be a logical next step in characterizing its mechanism of action.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of 2-Amino-N-isopropylbenzenesulfonamide (CAS 761435-31-8). It includes the chemical and physical properties of the compound, detailed safety and handling instructions, and a step-by-step protocol for preparing stock solutions. Due to the limited availability of public solubility data for this specific compound, a general procedure is provided, emphasizing the importance of preliminary solubility testing.

Introduction

This compound is a sulfonamide compound of interest in various research and drug development applications. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This protocol outlines the necessary procedures for the safe handling and dissolution of this compound to generate a stock solution of a desired concentration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 761435-31-8 |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.29 g/mol |

| Appearance | Off-white solid (visual inspection) |

| Solubility | Explicit data not available. General sulfonamides exhibit solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions is generally low.[1] A small-scale solubility test is recommended. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

Safety and Handling

3.1 Hazard Identification

Based on available safety information, this compound is associated with the following hazards[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

3.2 Recommended Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

3.3 General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or fumes.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation in the work area.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent and final concentration should be guided by the specific requirements of the downstream application and the experimentally determined solubility.

4.1 Materials

-

This compound powder

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (appropriate size for the desired volume)

-

Pipettes

-

Vortex mixer

-